molecular formula C22H18BrN3O5S B12020958 4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 767335-95-5

4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12020958
CAS No.: 767335-95-5
M. Wt: 516.4 g/mol
InChI Key: HHEXRCAIEGIJQC-ZVHZXABRSA-N
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Chemical Reactions Analysis

4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in binding to specific receptors or enzymes, affecting their function .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate include:

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to different chemical and biological properties.

Properties

CAS No.

767335-95-5

Molecular Formula

C22H18BrN3O5S

Molecular Weight

516.4 g/mol

IUPAC Name

[2-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate

InChI

InChI=1S/C22H18BrN3O5S/c23-18-11-12-20(31-22(28)16-7-3-1-4-8-16)17(13-18)14-24-26-21(27)15-25-32(29,30)19-9-5-2-6-10-19/h1-14,25H,15H2,(H,26,27)/b24-14+

InChI Key

HHEXRCAIEGIJQC-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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